5-Nitro-2-pyridineacetonitrile
Overview
Description
5-Nitro-2-pyridineacetonitrile is a nitro compound with a pyridine ring . It is a colorless solid that is used in organic synthesis and as a reagent in various scientific .
Molecular Structure Analysis
The molecular formula of this compound is C7H5N3O2 . The molecule contains a total of 17 bonds. There are 12 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), 1 nitro group (aromatic), and 1 Pyridine .Scientific Research Applications
Photoreactive Properties
5-Nitro-2-pyridineacetonitrile and similar compounds have been noted for their photoreactive properties. Research indicates that ortho-nitrobenzylpyridines, compounds related to this compound, exhibit photochromic activity, especially in the solid state. This characteristic stems from the intramolecular transfer of a benzylic proton to pyridyl nitrogen, assisted by an ortho-nitro group. At lower temperatures, a distinct mechanism involving radical species may be active. The photoreactive nature of these compounds makes them potential candidates for photon-based electronics due to their photochromic activity in solid state, minimal structural changes during photoreactions, and inherent polystability (Naumov, 2006).
High-Energy Materials
Compounds structurally similar to this compound, like 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO), are noted for their applications in high-energy materials. NTO in particular is recognized for its reduced sensitivity, better thermal stability, and high performance, making it a potential substitute for current energetic ingredients in various applications. Comprehensive reviews on the synthesis of NTO, its particle morphology, sizes, and notable properties like insensitivity and performance have been conducted. Additionally, advanced forms of NTO, including derivatives and co-crystals, have been explored to enhance its features and extend its applications, highlighting its potential for wide-ranging uses in the future (Hanafi et al., 2019).
Synthetic Chemistry
Nitroisoxazolones, which are structurally related to this compound, exhibit unique reactivity and have been emphasized as precursors for functionalized building blocks. Their multifunctional properties facilitate the construction of extensive compound libraries crucial for the development of new functional materials. The unique behavior of nitroisoxazolone motifs and their application in the synthesis of polyfunctionalized compounds are well-documented, highlighting their importance in synthetic chemistry for creating compounds not easily obtainable through alternative methods (Nishiwak, 2017).
Safety and Hazards
When handling 5-Nitro-2-pyridineacetonitrile, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains .
Mechanism of Action
Target of Action
The compound belongs to the class of nitrile-containing pharmaceuticals, which have been found to interact with a broad range of clinical conditions . The nitrile group is an important functional group widely found in both pharmaceutical agents and natural products .
Mode of Action
Nitrile-containing pharmaceuticals are known to enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .
Biochemical Pathways
Nitrile-containing pharmaceuticals are known to interact with various biochemical pathways, influencing their downstream effects .
Pharmacokinetics
Nitrile-containing pharmaceuticals are generally known to have improved pharmacokinetic profiles .
Action Environment
It is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound . It should be stored in a well-ventilated place with the container kept tightly closed .
Biochemical Analysis
Biochemical Properties
It is known that it has a molecular weight of 163.13
Cellular Effects
There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it contains 12 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 nitro group (aromatic)
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 5-Nitro-2-pyridineacetonitrile in laboratory settings .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models .
Transport and Distribution
There is currently no available data on how this compound is transported and distributed within cells and tissues .
Properties
IUPAC Name |
2-(5-nitropyridin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCKNSBYAFTJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475851 | |
Record name | 5-NITRO-2-PYRIDINEACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123846-66-2 | |
Record name | 5-NITRO-2-PYRIDINEACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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